3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound characterized by its unique structure, which includes benzodioxole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the oxadiazole ring also show comparable reactivity and applications.
Uniqueness
The uniqueness of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H16N4O7 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31) |
InChI Key |
IRDAZTAPZYAKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O |
Origin of Product |
United States |
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